molecular formula C6H4I2O B3025038 3,5-Diiodophenol CAS No. 20981-79-7

3,5-Diiodophenol

Cat. No.: B3025038
CAS No.: 20981-79-7
M. Wt: 345.9 g/mol
InChI Key: KYRNAIDRKAWDLJ-UHFFFAOYSA-N
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Description

3,5-Diiodophenol is an organoiodide of phenol that contains two covalently bonded iodine atoms at the 3 and 5 positions on the benzene ring. Its molecular formula is C6H4I2O, and it has a molecular weight of 345.91 g/mol . This compound is part of the broader class of iodophenols, which are phenols substituted with iodine atoms .

Preparation Methods

3,5-Diiodophenol can be synthesized through electrophilic halogenation of phenol with iodine. The reaction conditions often include a solvent such as acetic acid and a catalyst like sulfuric acid to promote the halogenation process .

Chemical Reactions Analysis

3,5-Diiodophenol undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the iodine atoms, converting it back to phenol or other reduced forms.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

3,5-Diiodophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Diiodophenol involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes. The iodine atoms play a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

3,5-Diiodophenol is unique among iodophenols due to its specific substitution pattern. Similar compounds include:

  • 2-Iodophenol
  • 3-Iodophenol
  • 4-Iodophenol
  • 2,3-Diiodophenol
  • 2,4-Diiodophenol
  • 2,5-Diiodophenol
  • 2,6-Diiodophenol
  • 3,4-Diiodophenol

These compounds differ in the position and number of iodine atoms on the phenol ring, which affects their chemical properties and reactivity .

Properties

IUPAC Name

3,5-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRNAIDRKAWDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573449
Record name 3,5-Diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20981-79-7
Record name 3,5-Diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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